molecular formula C7H16N2 B3260119 2-Ethyl-5-methylpiperazine CAS No. 32736-20-2

2-Ethyl-5-methylpiperazine

Cat. No. B3260119
CAS RN: 32736-20-2
M. Wt: 128.22 g/mol
InChI Key: VXVCTVOKVWCZOF-UHFFFAOYSA-N
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Description

2-Ethyl-5-methylpyrazine is a member of the class of pyrazines. It is a pyrazine with an ethyl group at position 2 and a methyl group at position 5 . It is found in tea, soybean paste, chocolate, and sesame seed oil . It has a role as a flavoring agent and a Maillard reaction product .


Synthesis Analysis

The synthesis of piperazine derivatives, which would include 2-Ethyl-5-methylpiperazine, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of 2-Ethyl-5-methylpyrazine is C7H10N2 . The molecular weight is 122.168 . The InChI structure is InChI=1S/C7H10N2/c1-3-7-5-8-6 (2)4-9-7/h4-5H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

2-Ethyl-5-methylpyrazine is a colorless to slightly yellow liquid with a nutty, roasted, grassy odor . It is soluble in water and organic solvents . It has a boiling point of 170.8±35.0 °C and a density of 0.977±0.06 g/cm3 .

Safety and Hazards

2-Ethyl-5-methylpyrazine is classified as a flammable liquid and vapor, and it is harmful if swallowed . It is advised to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources . In case of skin contact, it is recommended to take off immediately all contaminated clothing and rinse affected areas with water .

Future Directions

While specific future directions for 2-Ethyl-5-methylpiperazine are not mentioned in the search results, there is a general trend towards the development of controlled drug delivery systems . The piperazine moiety, which is present in 2-Ethyl-5-methylpiperazine, is often found in drugs and bioactive molecules, suggesting potential future applications in this area .

properties

IUPAC Name

2-ethyl-5-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-3-7-5-8-6(2)4-9-7/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVCTVOKVWCZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNC(CN1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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